Hydrogen-Bond Donor Capacity: Geminal 3-Amino vs. Des-Amino Analog
Methyl 2-(3-aminopyrrolidin-3-yl)acetate possesses two hydrogen-bond donor (HBD) atoms, compared to one HBD for methyl 2-(pyrrolidin-3-yl)acetate hydrochloride (the pyrrolidine NH), as computed by PubChem [1]. This additional donor capability is directly relevant to kinase hinge-binding motifs where a primary amine often serves as a critical anchor, as demonstrated in the 3-aminopyrrolidine-based Akt inhibitor series crystallized in PDB 3MVH [2].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 2 HBD |
| Comparator Or Baseline | Methyl 2-(pyrrolidin-3-yl)acetate (des-amino analog): 1 HBD |
| Quantified Difference | +1 HBD (100% increase) |
| Conditions | Computed property based on Cactvs 3.4.6.11 (PubChem); kinase binding mode validated by X-ray crystallography (PDB 3MVH) |
Why This Matters
The extra HBD directly enables a key hinge-region hydrogen bond in kinase inhibitor design that des-amino analogs cannot form, making the 3-amino compound irreplaceable for these pharmacophore models.
- [1] PubChem. Compound Summary: Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride. CID 45791343. Computed Properties (HBD Count). National Center for Biotechnology Information. View Source
- [2] Blake, J. F., et al. (2010). Design of selective, ATP-competitive inhibitors of Akt. Journal of Medicinal Chemistry, 53(19), 6856-6872. PDB: 3MVH. View Source
